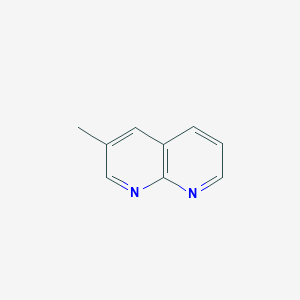

3-Methyl-1,8-naphthyridine

Overview

Description

3-Methyl-1,8-naphthyridine is a derivative of 1,8-naphthyridine . 1,8-Naphthyridine is an organic compound with the formula C8H6N2. It is the most well-studied of the six isomeric naphthyridines, a subset of diazanaphthalenes with nitrogen in the separate rings . Enoxacin, nalidixic acid, and trovafloxacin are 1,8-naphthyridine derivatives with antibacterial properties related to the fluoroquinolones .

Synthesis Analysis

The synthesis of 1,8-naphthyridines has been achieved through various methods, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .Molecular Structure Analysis

The molecular structure of 3-Methyl-1,8-naphthyridine is C9H8N2 . More detailed structural information can be found in the crystal structure analysis .Chemical Reactions Analysis

The reactivity of 1,8-naphthyridines has been explored in various contexts. For instance, the Friedländer reaction can be performed with high yield using water as the reaction solvent .Scientific Research Applications

Pharmaceutical Applications : 3-Substituted 1,8-naphthyridine-2,4-diones, synthesized using a new efficient route, have significant pharmaceutical uses (Delieza, Detsi, Bardakos, & Igglessi-Markopoulou, 1997).

Methylamination Reactions : The amination of 3-Nitro-1,8-naphthyridines to 4-methylamino-substituted nitro compounds has been explored, providing insights into reaction mechanisms (Woźniak, Grzegożek, & Suryło, 1997).

Synthesis Methods : Efficient methods for preparing 1,8-naphthyridines have been reported, utilizing lithium chloride with microwave irradiation and pestle/mortar techniques (Mogilaiah, Prashanthi, & Kavitha, 2006).

Biological Activities : 1,8-Naphthyridine derivatives demonstrate a wide range of biological properties, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities, making them potent scaffolds in therapeutic and medicinal research (Madaan, Verma, Kumar, Singh, Jain, & Jaggi, 2015).

Mass Spectra Analysis : The mass spectra of various 1,8-naphthyridines, including their methyl derivatives, have been analyzed, providing insights into their fragmentation modes (Paudler & Kress, 1967).

Improved Synthesis Techniques : Improved synthesis methods for 1,8-Naphthyridines and their subsequent methylation have been developed, offering high yields and revealing insights from the Huckel molecular orbital method (Hamada, Takeuchi, & Hirota, 1971).

Chemical Reactions and Applications : Reactions of naphthyridines with aldehydes leading to novel derivatives with red-fluorescence emissions and two-photon absorptions have been documented, demonstrating potential in various applications (Li, Li, Wang, Zhang, & Fu, 2012).

Coordination Chemistry : Studies on the effects of axial coordination on the Ru-Ru single bond in diruthenium paddlewheel complexes using 1,8-naphthyridine-based ligands have provided insights into the modulation of bond distances with various donors (Patra, Sadhukhan, & Bera, 2006).

Electrochemical Properties : Ruthenium (II) complexes bearing 1,8-naphthyridine and terpyridine analogous tridentate ligands have been synthesized, with their structures and electrochemical properties characterized (Koizumi, Tomon, & Tanaka, 2005).

Aldol-Type Addition Mediated Reactions : The aldol-like addition of acetone to 1,8-naphthyridine mediated by a [Ru2(CO)4]2+ core has been explored, offering insights into C−C-coupled compound synthesis (Patra & Bera, 2007).

Mechanism of Action

Safety and Hazards

Future Directions

1,8-Naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They find use in medicinal chemistry, materials science, and more . Therefore, the development of methods for the synthesis of 1,8-naphthyridines, including 3-Methyl-1,8-naphthyridine, is of considerable interest .

properties

IUPAC Name |

3-methyl-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-7-5-8-3-2-4-10-9(8)11-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOMQVYYQBYOOMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N=CC=C2)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343314 | |

| Record name | 3-Methyl-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-1,8-naphthyridine | |

CAS RN |

14759-22-9 | |

| Record name | 3-Methyl-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

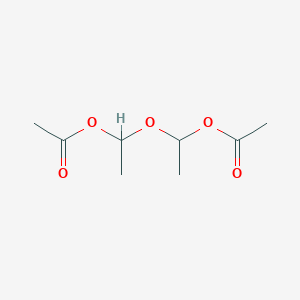

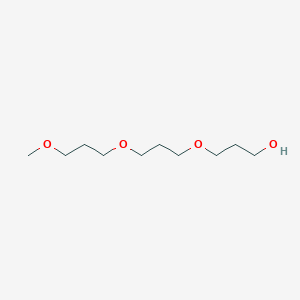

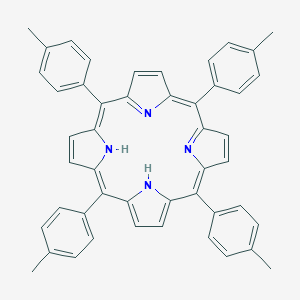

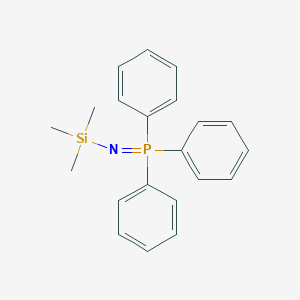

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

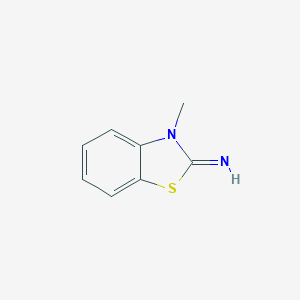

![1,2,3,5-Tetrahydro-8-thia-5,7-diaza-cyclopenta[a]indene-4-one](/img/structure/B82326.png)